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Introduction
Avelumab is a human immunoglobulin G1 (IgG1) monoclonal antibody that targets the

programmed death-ligand 1 (PD-L1). By blocking the interaction of PD-L1 with its receptors,

programmed cell death protein 1 (PD-1) and B7.1, avelumab releases the suppression of the T-

cell mediated antitumor immune response.[1][2] This mechanism of action has led to its

approval for the treatment of several aggressive cancers. This guide provides an in-depth

overview of the core approved indications for avelumab, focusing on the pivotal clinical trial

data, experimental protocols, and the underlying signaling pathways.

Approved Indications and Clinical Efficacy
Avelumab has received regulatory approval from major agencies, including the U.S. Food and

Drug Administration (FDA) and the European Medicines Agency (EMA), for the treatment of

three main cancer types: Merkel cell carcinoma, urothelial carcinoma, and renal cell carcinoma.

Merkel Cell Carcinoma (MCC)
Avelumab is the first FDA-approved treatment for metastatic Merkel cell carcinoma.[3] It is

indicated for adult and pediatric patients 12 years and older with metastatic MCC.[1][3]

Pivotal Trial: JAVELIN Merkel 200
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The approval for metastatic MCC was based on data from the JAVELIN Merkel 200 trial, an

open-label, single-arm, multicenter study.[3]

Quantitative Data from JAVELIN Merkel 200

Efficacy Endpoint
Previously Treated
Patients (n=88)

Treatment-Naïve Patients
(n=116)

Objective Response Rate

(ORR)
33.0% (95% CI: 23.3-43.8) 39.7% (95% CI: 30.7-49.2)

Complete Response (CR) Rate 11.4% Not Reported

Durable Response Rate (≥6

months)
Not Reported 30.2% (95% CI: 22.0-39.4)

Duration of Response (DOR)
Median not reached (95% CI:

18.0 months-not estimable)
Not Reported

Progression-Free Survival

(PFS)

1-year PFS rate: 30% (95% CI:

21-41)

Median: 4.1 months (95% CI:

1.4-6.1)

Overall Survival (OS)

1-year OS rate: 52% (95% CI:

41-62); Median: 12.9 months

(95% CI: 7.5-not estimable)

Median: 20.3 months (95% CI:

12.4-not estimable)

Experimental Protocol: JAVELIN Merkel 200

Study Design: Open-label, single-arm, multicenter, phase II trial.

Patient Population: Patients with histologically confirmed metastatic MCC with disease

progression on or after chemotherapy administered for metastatic disease (previously

treated cohort) or treatment-naïve patients (first-line cohort).

Intervention: Avelumab 10 mg/kg administered as an intravenous infusion every 2 weeks.

Primary Endpoint: Confirmed objective response rate (ORR) for the previously treated cohort

and durable response for the first-line cohort, as assessed by an independent review

committee according to RECIST v1.1.
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Secondary Endpoints: Duration of response (DOR), progression-free survival (PFS), and

overall survival (OS).

Urothelial Carcinoma (UC)
Avelumab is indicated for the maintenance treatment of patients with locally advanced or

metastatic urothelial carcinoma that has not progressed with first-line platinum-containing

chemotherapy.[3][4] It is also approved for patients with locally advanced or metastatic UC who

have disease progression during or following platinum-containing chemotherapy.[1][5]

Pivotal Trial: JAVELIN Bladder 100

The approval for first-line maintenance therapy was based on the JAVELIN Bladder 100 trial, a

randomized, multicenter, open-label Phase III study.[6]

Quantitative Data from JAVELIN Bladder 100

Efficacy
Endpoint

Avelumab +
Best
Supportive
Care (BSC)
(n=350)

BSC Alone
(n=350)

Hazard Ratio
(HR) (95% CI)

p-value

Median Overall

Survival (OS) -

All Patients

21.4 months 14.3 months 0.69 (0.56, 0.86) 0.001

Median Overall

Survival (OS) -

PD-L1+ Patients

Not Reached 17.1 months 0.56 (0.40, 0.79) <0.001

Median

Progression-Free

Survival (PFS) -

All Patients

3.7 months 2.0 months 0.62 (0.52, 0.75) <0.001

Experimental Protocol: JAVELIN Bladder 100
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Study Design: Randomized, multicenter, open-label, parallel-arm, phase III trial.

Patient Population: Patients with unresectable, locally advanced or metastatic urothelial

carcinoma that had not progressed after four to six cycles of first-line platinum-containing

chemotherapy.

Intervention: Patients were randomized 1:1 to receive either avelumab 800 mg intravenously

every 2 weeks plus best supportive care (BSC) or BSC alone. Treatment was initiated within

4-10 weeks after the last chemotherapy dose.

Primary Endpoint: Overall survival (OS) in all patients and in patients with PD-L1-positive

tumors.

Secondary Endpoints: Progression-free survival (PFS) and objective response rate (ORR).

Renal Cell Carcinoma (RCC)
Avelumab, in combination with axitinib, is indicated for the first-line treatment of patients with

advanced renal cell carcinoma.[3][5]

Pivotal Trial: JAVELIN Renal 101

The approval for this indication was based on the JAVELIN Renal 101 trial, a phase III,

multinational, randomized, open-label study.[3][7]

Quantitative Data from JAVELIN Renal 101
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Efficacy
Endpoint

Avelumab +
Axitinib
(n=442)

Sunitinib
(n=444)

Hazard Ratio
(HR) (95% CI)

p-value

Median

Progression-Free

Survival (PFS) -

PD-L1+

Population

13.8 months 7.2 months 0.61 (0.47, 0.79) <0.001

Median

Progression-Free

Survival (PFS) -

Overall

Population

13.8 months 8.4 months 0.69 (0.56, 0.84) <0.001

Objective

Response Rate

(ORR) - Overall

Population

51.4% 25.7% - <0.001

Experimental Protocol: JAVELIN Renal 101

Study Design: Phase III, multinational, randomized, open-label, parallel-arm study.[8]

Patient Population: Patients with untreated advanced renal cell carcinoma with a clear-cell

component.

Intervention: Patients were randomized 1:1 to receive avelumab 10 mg/kg IV every 2 weeks

in combination with axitinib 5 mg orally twice daily, or sunitinib 50 mg orally once daily for 4

weeks on treatment followed by 2 weeks off.

Primary Endpoints: Progression-free survival (PFS) and overall survival (OS) in patients with

PD-L1-positive tumors.

Secondary Endpoints: PFS and OS in the overall population, and ORR.

Mechanism of Action and Signaling Pathway
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Avelumab functions as an immune checkpoint inhibitor by targeting PD-L1. PD-L1 can be

expressed on tumor cells and tumor-infiltrating immune cells.[1] Its interaction with PD-1 on T-

cells and B7.1 on antigen-presenting cells delivers an inhibitory signal, leading to T-cell anergy

and exhaustion, thereby allowing cancer cells to evade immune surveillance.[1] Avelumab

blocks this interaction, restoring the anti-tumor immune response.[1]
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Avelumab blocks the PD-L1/PD-1 inhibitory pathway.

Representative Experimental Workflow
The clinical development of avelumab follows a structured workflow to assess its safety and

efficacy in cancer patients. This generally involves patient screening, enrollment, treatment

administration, and subsequent monitoring for response and adverse events.
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Screening & Enrollment

Treatment Phase

Assessment Phase

Inclusion Criteria Met
(e.g., Histologically Confirmed

Metastatic Disease)

Informed Consent

Exclusion Criteria Not Met
(e.g., Prior Checkpoint Inhibitor)

Randomization
(if applicable)

Avelumab Administration
(e.g., 10 mg/kg or 800 mg IV q2w) Best Supportive Care

Combination Agent
(e.g., Axitinib)

Tumor Assessment
(e.g., RECIST v1.1)
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(Adverse Events)
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A typical clinical trial workflow for avelumab.
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Conclusion
Avelumab has demonstrated significant clinical benefit in several challenging-to-treat cancers,

establishing it as a key therapeutic agent in the field of immuno-oncology. Its efficacy in Merkel

cell carcinoma, urothelial carcinoma, and renal cell carcinoma is supported by robust data from

pivotal clinical trials. Ongoing research continues to explore its potential in other malignancies

and in combination with other anti-cancer therapies, aiming to further expand its clinical utility

and improve patient outcomes.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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